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molecular formula C11H16ClN3O3 B8274323 tert-Butyl 2-(3-chloro-6-oxopyridazin-1(6H)-yl)ethylcarbamate

tert-Butyl 2-(3-chloro-6-oxopyridazin-1(6H)-yl)ethylcarbamate

Cat. No. B8274323
M. Wt: 273.71 g/mol
InChI Key: QZUUVCOJWSEWJL-UHFFFAOYSA-N
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Patent
US08314087B2

Procedure details

A suspension of 6-chloropyridazin-3(2H)-one (2912 mg, 22.3 mmol), tert-butyl 2-bromoethylcarbamate (5000 mg, 22.3 μmol), and K2CO3 (9251 mg, 66.9 mmol) was stirred in DMF (40 mL) overnight at 23° C. The mixture was partioned between CH2Cl2 (200 mL) and 5% NaHCO3 (50 mL). The organic layer was dried with brine and MgSO4, concentrated to a solid from toluene under reduced pressure. MS (ESI pos. ion) m/z (MH+): 274 Calc'd exact mass for C11H16ClN3O3: 273.
Quantity
2912 mg
Type
reactant
Reaction Step One
Quantity
5000 mg
Type
reactant
Reaction Step One
Name
Quantity
9251 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5](=[O:8])[NH:6][N:7]=1.Br[CH2:10][CH2:11][NH:12][C:13](=[O:19])[O:14][C:15]([CH3:18])([CH3:17])[CH3:16].C([O-])([O-])=O.[K+].[K+].C([O-])(O)=O.[Na+]>CN(C=O)C.C(Cl)Cl>[Cl:1][C:2]1[CH:3]=[CH:4][C:5](=[O:8])[N:6]([CH2:10][CH2:11][NH:12][C:13](=[O:19])[O:14][C:15]([CH3:18])([CH3:17])[CH3:16])[N:7]=1 |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
2912 mg
Type
reactant
Smiles
ClC=1C=CC(NN1)=O
Name
Quantity
5000 mg
Type
reactant
Smiles
BrCCNC(OC(C)(C)C)=O
Name
Quantity
9251 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Three
Name
Quantity
40 mL
Type
solvent
Smiles
CN(C)C=O
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried with brine and MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a solid from toluene under reduced pressure

Outcomes

Product
Name
Type
Smiles
ClC1=NN(C(C=C1)=O)CCNC(OC(C)(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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